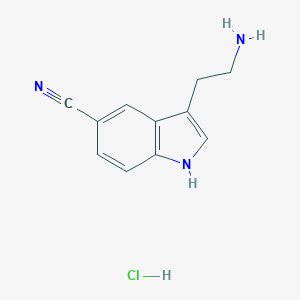

Chlorhydrate de 3-(2-aminoéthyl)-1H-indole-5-carbonitrile

Vue d'ensemble

Description

Le fumarate de formotérol est un agoniste bêta2-adrénergique à action prolongée principalement utilisé comme bronchodilatateur dans la prise en charge de l’asthme et de la bronchopneumopathie chronique obstructive (BPCO). Il a été approuvé pour la première fois aux États-Unis en 2001. Ce composé agit sur les muscles lisses bronchiques pour dilater et détendre les voies respiratoires, soulageant ainsi les bronchospasmes et améliorant le flux d’air .

Applications De Recherche Scientifique

Formoterol fumarate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studies of beta2-adrenergic receptor agonists.

Biology: Studied for its effects on bronchial smooth muscle cells and its role in cellular signaling pathways.

Medicine: Extensively researched for its therapeutic effects in asthma and COPD management.

Industry: Used in the development of inhalation therapies and combination inhalers for respiratory diseases

Mécanisme D'action

Le fumarate de formotérol exerce ses effets en stimulant les récepteurs bêta2-adrénergiques dans les muscles lisses bronchiques. Cette activation entraîne la conversion de l’adénosine triphosphate (ATP) en adénosine monophosphate cyclique (AMPc), ce qui provoque la relaxation des muscles lisses et la bronchodilatation. La rapidité d’action et la longue durée d’effet du composé en font un médicament efficace pour le soulagement aigu et le traitement d’entretien .

Composés similaires :

Salmétérol : Un autre agoniste bêta2-adrénergique à action prolongée, à apparition plus lente mais à durée plus longue.

Albutérol : Un agoniste bêta2-adrénergique à action courte utilisé pour un soulagement rapide des symptômes de l’asthme.

Bambutérol : Un promédicament de la terbutaline, utilisé comme bronchodilatateur à action prolongée.

Unicité du fumarate de formotérol : Le fumarate de formotérol est unique en raison de sa rapidité d’action (2 à 3 minutes) combinée à une longue durée d’action (jusqu’à 12 heures). Cela le rend approprié pour le soulagement immédiat et la prise en charge à long terme de l’asthme et de la BPCO, offrant un avantage clinique significatif par rapport aux autres agonistes bêta2-adrénergiques .

Analyse Biochimique

Biochemical Properties

5-Cyanotryptamine hydrochloride interacts with various enzymes, proteins, and other biomolecules. It primarily acts as an agonist at the 5-HT1A and 5-HT2A receptors . The conformational flexibility of the ethylamine side chain plays an important role in its binding to receptor sites .

Cellular Effects

5-Cyanotryptamine hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been implicated in the regulation of cell proliferation, migration, and maturation in a variety of cell types, including renal proximal tubular cells, endothelial cells, mast cells, neurons, and astrocytes .

Molecular Mechanism

The mechanism of action of 5-Cyanotryptamine hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level primarily through the activation of 5-HT1A and 5-HT2A receptors .

Metabolic Pathways

5-Cyanotryptamine hydrochloride is involved in several metabolic pathways. It is a metabolite of tryptophan and is synthesized both centrally and systemically . Detailed information about the specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, is currently limited.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le fumarate de formotérol est synthétisé par un procédé en plusieurs étapes impliquant la réaction du 4-méthoxyphénylacétonitrile avec la 2-bromo-1-phényléthanone pour former un intermédiaire, qui est ensuite soumis à d’autres réactions, notamment la réduction, l’hydrolyse et le couplage avec l’acide fumarique pour donner le produit final .

Méthodes de production industrielle : Dans les milieux industriels, la production de fumarate de formotérol implique une synthèse chimique à grande échelle avec un contrôle strict des conditions de réaction afin de garantir une pureté et un rendement élevés. Le processus comprend généralement des étapes telles que la cristallisation, la filtration et le séchage pour obtenir le composé final de qualité pharmaceutique .

Analyse Des Réactions Chimiques

Types de réactions : Le fumarate de formotérol subit diverses réactions chimiques, notamment :

Oxydation : Implique l’addition d’oxygène ou l’élimination d’hydrogène.

Réduction : Implique l’addition d’hydrogène ou l’élimination d’oxygène.

Substitution : Implique le remplacement d’un groupe fonctionnel par un autre.

Réactifs et conditions courants :

Oxydation : Les réactifs courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Les réactifs courants comprennent l’hydrure de lithium et d’aluminium et le borohydrure de sodium.

Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles en conditions acides ou basiques.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire de l’oxyde de formotérol, tandis que la réduction peut produire de l’alcool de formotérol .

4. Applications de la recherche scientifique

Le fumarate de formotérol a une large gamme d’applications en recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle dans les études sur les agonistes bêta2-adrénergiques.

Biologie : Étudié pour ses effets sur les cellules musculaires lisses bronchiques et son rôle dans les voies de signalisation cellulaire.

Médecine : Largement étudié pour ses effets thérapeutiques dans la prise en charge de l’asthme et de la BPCO.

Industrie : Utilisé dans le développement de thérapies par inhalation et d’inhalateurs combinés pour les maladies respiratoires

Comparaison Avec Des Composés Similaires

Salmeterol: Another long-acting beta2-adrenergic receptor agonist with a slower onset of action but longer duration.

Albuterol: A short-acting beta2-adrenergic receptor agonist used for quick relief of asthma symptoms.

Bambuterol: A prodrug of terbutaline, used as a long-acting bronchodilator.

Uniqueness of Formoterol Fumarate: Formoterol fumarate is unique due to its rapid onset of action (2-3 minutes) combined with a long duration of action (up to 12 hours). This makes it suitable for both immediate relief and long-term management of asthma and COPD, providing a significant clinical advantage over other beta2-adrenergic receptor agonists .

Activité Biologique

3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride (CAS No. 101831-71-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features an indole core, a structure commonly associated with various biological activities. The presence of the aminoethyl and carbonitrile functional groups contributes to its unique reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂ClN₃ |

| Molecular Weight | 227.68 g/mol |

| Solubility | Soluble in methanol |

| Melting Point | Not specified |

The biological activity of 3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride primarily involves its interaction with neurotransmitter receptors, particularly the serotonin receptor family. Studies indicate that modifications at the C-5 position of the indole ring can enhance affinity towards specific receptors, notably the 5-HT7 receptor, which is implicated in various neuropsychiatric disorders .

Pharmacological Targets

- Serotonin Receptors : The compound exhibits a notable affinity for the 5-HT7 receptor, which is linked to mood regulation and cognitive functions.

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties, making it a candidate for further exploration in infectious disease contexts .

Antimicrobial Effects

Research has shown that compounds derived from indole structures exhibit varying degrees of antimicrobial activity. For instance, related indole derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values for similar compounds range significantly, indicating varied potency .

Case Studies

- Antibacterial Activity : In a study examining various indole derivatives, compounds similar to 3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride showed MIC values against E. coli ranging from 0.0048 mg/mL to 0.0195 mg/mL .

- Antifungal Activity : Another study reported that related compounds exhibited antifungal activity against C. albicans with MIC values ranging from 16.69 to 78.23 µM .

Research Findings

Recent investigations into the pharmacological profile of 3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride have highlighted several key findings:

- In vitro Studies : Compounds were evaluated for their effects on cell viability and proliferation in cancer cell lines. Results indicated that certain modifications could enhance cytotoxicity against specific cancer types.

- Structure-Activity Relationship (SAR) : The introduction of electron-withdrawing groups at the C-5 position significantly increased receptor affinity and biological activity, suggesting a targeted approach for drug design .

Propriétés

IUPAC Name |

3-(2-aminoethyl)-1H-indole-5-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3.ClH/c12-4-3-9-7-14-11-2-1-8(6-13)5-10(9)11;/h1-2,5,7,14H,3-4,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJFRESIRBDHEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=CN2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40144215 | |

| Record name | Indole-5-carbonitrile, 3-(2-aminoethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101831-71-4 | |

| Record name | Indole-5-carbonitrile, 3-(2-aminoethyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101831714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-5-carbonitrile, 3-(2-aminoethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.